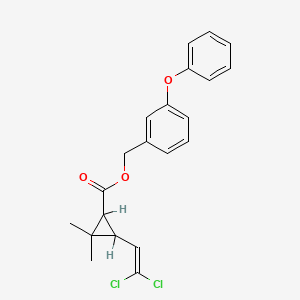

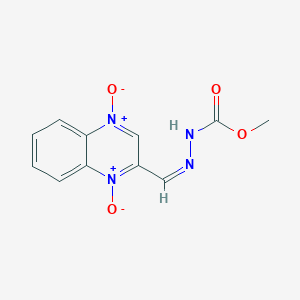

Cytidine diphosphate choline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

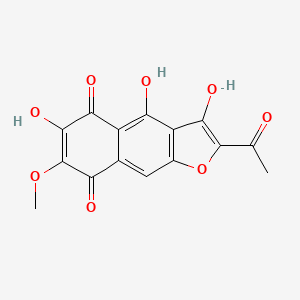

Cytidine diphosphate choline, also known as citicoline, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the formation of the phospholipid bilayer in cell membranes and the stabilization of the neurotransmitter system. This compound acts as a precursor to phosphatidylcholine and acetylcholine, which are essential for brain function and cellular communication .

準備方法

Synthetic Routes and Reaction Conditions: Cytidine diphosphate choline can be synthesized through various chemical and biochemical methods. One common synthetic route involves the direct condensation of cytidine-5’-monophosphate and choline phosphate using thionyl chloride combined with dimethylformamide (Vilsmeier-Haack reagent) . Another method involves the use of an acetate kinase/acetyl phosphate system combined with Escherichia coli-overexpressed CMP kinase, NDP kinase, choline phosphate cytidylyltransferase, and choline kinase to produce this compound from cytidine monophosphate and choline chloride .

Industrial Production Methods: Industrial production of this compound often employs multi-enzyme systems to enhance efficiency and productivity. For example, a one-pot multi-enzyme system can be designed to produce this compound from orotic acid, with optimized parameters such as oxygen supply . Another approach involves microbial fermentation using yeast sludge as an enzyme resource and glucose as a substrate, achieving a conversion rate of 80% .

化学反応の分析

Types of Reactions: Cytidine diphosphate choline undergoes various chemical reactions, including hydrolysis, phosphorylation, and condensation. It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include thionyl chloride, dimethylformamide, acetate kinase, acetyl phosphate, and various enzymes such as CMP kinase and choline kinase . Reaction conditions often involve controlled pH, temperature, and substrate concentrations to optimize yield and productivity .

Major Products Formed: The major products formed from the reactions involving this compound include phosphatidylcholine and acetylcholine, both of which are essential for cellular communication and brain function .

科学的研究の応用

Cytidine diphosphate choline has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat acute craniocerebral injury, allowing recovery of consciousness after brain surgery . It is also used to treat pancreatitis in combination with a protein enzyme inhibitor . In the field of neuroprotection, this compound has been shown to have beneficial effects on neurological functions by increasing the synthesis of phosphatidylcholine and enhancing the production of acetylcholine . Additionally, it is used as a dietary supplement to support cognitive function and memory .

作用機序

Cytidine diphosphate choline exerts its effects by increasing the levels of choline and cytidine in the brain. These compounds are then used to produce more phosphatidylcholine and acetylcholine, which support cognitive function, memory, and learning . The compound also has neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

類似化合物との比較

Cytidine diphosphate choline is chemically similar to other nucleoside diphosphates such as cytidine diphosphate and uridine diphosphate . its unique role as a precursor to both phosphatidylcholine and acetylcholine sets it apart from other compounds. Similar compounds include cytidine monophosphate, uridine diphosphate, and cytidine triphosphate .

特性

CAS番号 |

99470-45-8 |

|---|---|

分子式 |

C14H25N4O11P2- |

分子量 |

487.32 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1/t9-,11-,12-,13-/m1/s1 |

InChIキー |

RZZPDXZPRHQOCG-OJAKKHQRSA-M |

異性体SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

正規SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)

![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)

![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)